N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(2,5-dimethylphenyl)ethanediamide
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Description
N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(2,5-dimethylphenyl)ethanediamide is a useful research compound. Its molecular formula is C24H30N4O4 and its molecular weight is 438.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 438.22670545 g/mol and the complexity rating of the compound is 654. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(2,5-dimethylphenyl)ethanediamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects based on various research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the preparation of the benzodioxole and piperazine components. The process can be optimized to ensure high yield and purity, often utilizing techniques such as:
- Reflux conditions for complete reaction.
- Use of bases like triethylamine and solvents such as dichloromethane.
- Purification methods including recrystallization and chromatography.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit various enzymes by binding to their active sites, preventing substrate interaction. This is crucial for pathways regulating cellular processes such as proliferation and apoptosis.
- Receptor Modulation : It can modulate receptor activity, influencing signal transduction pathways that govern cellular responses to external stimuli.
Antitumor Activity
Research has shown that derivatives of this compound exhibit significant antitumor properties. For example, studies have reported IC50 values indicating effective inhibition of cell proliferation in various cancer cell lines:
Cell Line | IC50 (µM) | Reference |
---|---|---|
Huh7 (Hepatocellular) | <10 | |
Caco2 (Colorectal) | <10 | |
MDA-MB 231 (Breast) | <10 | |
HCT116 (Colorectal) | <10 | |
PC3 (Prostate) | >10 |
These results suggest that the compound may serve as a lead structure for developing new anticancer agents.
Kinase Inhibition
The compound has been evaluated for its ability to inhibit protein kinases, which play a pivotal role in cancer progression. For instance, it has shown selectivity for specific kinases over others, highlighting its potential therapeutic applications:
Kinase Target | IC50 (µM) | Selectivity |
---|---|---|
DYRK1A | 0.033 | High |
CK1 | >10 | Low |
CDK5/p25 | >10 | Low |
This selectivity indicates that further optimization could enhance its efficacy against specific targets involved in oncogenesis.
Case Studies
Several studies have highlighted the compound's biological activity through in vitro assays and preclinical models:
- In Vitro Antiproliferative Studies : A study demonstrated that compounds structurally related to this compound exhibited potent antiproliferative effects against a panel of tumor cell lines. The results were consistent across multiple assays, confirming the compound's potential as an anticancer agent .
- Pharmacokinetic Studies : Research indicated favorable pharmacokinetic profiles for related compounds in animal models, suggesting good absorption and prolonged half-life, which are critical for therapeutic efficacy .
- Mechanistic Insights : Investigations into the molecular mechanisms revealed that the compound may engage with multiple signaling pathways involved in cell survival and apoptosis regulation .
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(2,5-dimethylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O4/c1-16-4-5-17(2)19(12-16)26-24(30)23(29)25-14-20(28-10-8-27(3)9-11-28)18-6-7-21-22(13-18)32-15-31-21/h4-7,12-13,20H,8-11,14-15H2,1-3H3,(H,25,29)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFVFSCWYARIVPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)OCO3)N4CCN(CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.